(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes or one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .Chemical Reactions Analysis
The reactions of similar compounds provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research has shown that compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone have been synthesized and exhibit antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized derivatives involving substituted benzothiazoles and piperazine, finding modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Mhaske, Shelke, Raundal, and Jadhav (2014) also reported the synthesis of thiazol-5-yl)piperazin-1-yl)methanone derivatives, demonstrating moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antioxidant Properties
- Antioxidant Properties : The compound has been studied for its antioxidant properties. Balaydın et al. (2010) synthesized bromophenol derivatives of similar compounds, revealing effective antioxidant power in various in vitro assays (Balaydın et al., 2010). Çetinkaya, Göçer, Menzek, and Gülçin (2012) explored derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating their potential as potent antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer and Antituberculosis Properties
- Anticancer and Antituberculosis Properties : Studies have indicated that similar compounds possess anticancer and antituberculosis activities. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with several compounds showing promising activity against Mycobacterium tuberculosis (Pancholia et al., 2016). Mallikarjuna, Padmashali, and Sandeep (2014) synthesized cyclopropyl derivatives of piperazin-1-yl methanone, observing significant anticancer and antituberculosis activity in some compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Antimicrobial Properties
- Enzyme Inhibition and Antimicrobial Properties : Additional research highlights the potential of these compounds as enzyme inhibitors and antimicrobial agents. Hussain et al. (2017) synthesized 2-furyl derivatives showing good enzyme inhibitory activity and broad-spectrum antimicrobial properties (Hussain et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of targets, including enzymes like cyclooxygenase (cox) and dna gyrase .
Mode of Action
Similar compounds have been reported to inhibit enzymes like cox, which is involved in the production of prostaglandins, and dna gyrase, which is essential for bacterial dna replication .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, given that COX, a potential target, plays a crucial role in this pathway . Inhibition of COX can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of cox could potentially lead to anti-inflammatory effects, given that prostaglandins produced by cox are involved in inflammation and pain . Similarly, inhibition of DNA gyrase could lead to antimicrobial effects, as this enzyme is crucial for bacterial DNA replication .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its absorption and distribution in the body . .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-26-16-5-3-4-14(18(16)27-2)19(25)23-8-10-24(11-9-23)20-22-15-7-6-13(21)12-17(15)28-20/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQDGCVERTKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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